4-Hydroxyquinoline-3,8-dicarboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

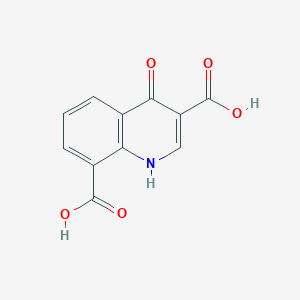

The systematic name for 4-hydroxyquinoline-3,8-dicarboxylic acid, as per IUPAC guidelines, is 4-oxo-1H-quinoline-3,8-dicarboxylic acid . This nomenclature reflects the keto-enol tautomerism inherent to the molecule, where the hydroxyl group at position 4 can tautomerize to a ketone. The numbering of the quinoline skeleton begins at the nitrogen atom, with carboxylic acid substituents at positions 3 and 8. Alternative synonyms include 3,8-quinolinedicarboxylic acid, 1,4-dihydro-4-oxo- and This compound .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₇NO₅ , with a calculated molecular weight of 233.18 g/mol . Elemental composition analysis confirms 56.66% carbon, 3.03% hydrogen, 6.01% nitrogen, and 34.30% oxygen. The presence of two carboxylic acid groups contributes to its polar nature and influences solubility in polar solvents like dimethyl sulfoxide (DMSO) or water under basic conditions.

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₇NO₅ |

| Molecular weight | 233.18 g/mol |

| Exact mass | 233.0324 Da |

| Monoisotopic mass | 233.0324 Da |

Tautomeric Forms and Resonance Stabilization

This compound exhibits keto-enol tautomerism (Figure 1). The 4-hydroxyquinoline form (enol ) can convert to the 4-oxoquinoline form (keto ) via proton transfer. Computational studies (B3LYP/6-311++G(d,p)) indicate that the enol tautomer is thermodynamically favored in solution due to resonance stabilization from the conjugated π-system and intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen . The tautomeric equilibrium is influenced by solvent polarity, with the enol form dominating in polar aprotic solvents like DMSO .

Resonance structures involve delocalization of the hydroxyl proton’s charge across the quinoline ring and carboxylate groups, enhancing stability. The carboxylic acid groups at positions 3 and 8 further stabilize the conjugate base through inductive effects.

X-ray Crystallographic Studies

X-ray diffraction analysis of this compound co-crystallized with the Tdp1 catalytic domain (PDB: 6DJF ) reveals a planar quinoline core with bond lengths consistent with aromaticity (C–C: 1.38–1.42 Å; C–N: 1.34 Å) . Key structural features include:

- Dihedral angles : The carboxylic acid groups at positions 3 and 8 form dihedral angles of 11.09° and 6.51°, respectively, with the quinoline plane, optimizing hydrogen-bonding interactions.

- Hydrogen bonds : The hydroxyl group at position 4 participates in a strong intramolecular hydrogen bond with the carbonyl oxygen (O–H⋯O: 1.86 Å), stabilizing the enol form .

- Coordination geometry : In metal complexes, the compound acts as a tridentate ligand, coordinating via the quinoline nitrogen and carboxylate oxygens .

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C4–O (hydroxyl) | 1.36 | O–H⋯O (intramolecular): 1.86 |

| C3–COOH | 1.51 | C3–C4–O: 120.3 |

| C8–COOH | 1.49 | C8–C9–O: 119.7 |

Comparative Analysis with Related Quinolinecarboxylic Acids

This compound shares structural motifs with other quinolinecarboxylic acids but differs in substituent placement and physicochemical properties:

Key distinctions :

- Electronic effects : Electron-withdrawing groups (e.g., -F at C6/C8) increase acidity compared to alkyl-substituted derivatives .

- Solubility : The dicarboxylic acid structure enhances water solubility relative to monocarboxylic analogs.

- Coordination chemistry : The 3,8-dicarboxylate configuration enables chelation of metal ions (e.g., Cu²⁺, Zn²⁺) in a tridentate manner, unlike monocarboxylate quinolines .

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-3,8-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-9-5-2-1-3-6(10(14)15)8(5)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLVBIBWUBXXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyquinoline-3,8-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols to improve yield and practicality .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like nano ZnO and ionic liquids are gaining popularity due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-3,8-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-diones.

Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

Substitution: Substitution reactions, especially at the hydroxyl and carboxyl groups, lead to the formation of various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinoline-2,4-diones, hydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Hydroxyquinoline-3,8-dicarboxylic acid exhibits notable antimicrobial properties against various pathogens. It has been shown to inhibit both Gram-positive and Gram-negative bacteria effectively.

Table 2: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

The compound's mechanism involves disrupting bacterial metabolism, potentially through enzyme inhibition and reactive oxygen species generation .

Anticancer Activity

The compound also demonstrates promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting critical enzymes involved in cancer cell survival.

Case Study: Anticancer Evaluation

A study evaluated derivatives of this compound against HeLa cells and found that specific modifications increased cytotoxicity while maintaining low toxicity towards normal cells. The structure-activity relationship suggests that alterations at the carboxylic acid groups can enhance anticancer efficacy .

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal properties against strains such as Candida albicans. Its effectiveness suggests potential therapeutic applications in treating fungal infections.

Applications in Materials Science

Beyond biological applications, this compound has been explored for its utility in materials science. It has been identified as a potential stabilizer for organic materials against degradation from light and heat due to its strong UV absorption capabilities . This application could be significant in developing more durable materials for various industries.

Mechanism of Action

The mechanism of action of 4-hydroxyquinoline-3,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. The compound’s hydroxyl and carboxyl groups play a crucial role in binding to these targets, leading to the disruption of their normal functions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:

Key Findings from Comparative Analysis

Positional Effects of Carboxylic Acid Groups

- 3,8 vs. 5,8 Substitution: Quinoline-5,8-dicarboxylic acid derivatives exhibit selective inhibition of JMJD3, a histone demethylase, due to optimal spatial arrangement for binding . In contrast, 3,8-substituted analogs (e.g., 7-chloro variant) may prioritize metabolic stability or metal chelation .

- Planarity and Bioactivity: Dibenzo-p-dioxin-2,8-dicarboxylic acid’s fused aromatic system enhances π-stacking interactions, critical for binding bacterial proteins like PrgX . Quinoline-based analogs rely on planarity for intercalation or enzyme inhibition.

Biological Activity

4-Hydroxyquinoline-3,8-dicarboxylic acid (also known as 4-HQ-3,8-DCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral effects, supported by data tables and relevant research findings.

Overview of Biological Activities

4-Hydroxyquinoline derivatives are known for their broad spectrum of biological activities. These include:

- Antimicrobial Activity : Inhibition of various bacterial strains.

- Anticancer Properties : Selective toxicity towards cancer cells.

- Antiviral Effects : Potential activity against viral infections.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. The compound's effectiveness against several pathogens has been documented in various studies.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Klebsiella pneumoniae | 25 µg/mL | |

| Pseudomonas aeruginosa | 22 µg/mL |

The compound has shown lower MIC values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells while sparing normal cells.

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (Normal Fibroblasts) | Reference |

|---|---|---|---|

| HeLa | 10–30 | 3–25-fold more selective | |

| MCF-7 | 7–49 | More potent than doxorubicin | |

| A549 | 10–38 | Higher selectivity |

The selectivity of this compound towards cancer cells suggests its potential for development as a targeted cancer therapy.

Antiviral Activity

Emerging research indicates that derivatives of 4-Hydroxyquinoline may possess antiviral properties. Specifically, the compound has been evaluated for its inhibitory effects against viruses such as Hepatitis B and HIV.

Table 3: Antiviral Efficacy

These findings highlight the potential of 4-Hydroxyquinoline derivatives in antiviral drug development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes such as 2-oxoglutarate-dependent oxygenases, which are involved in important epigenetic processes.

- Metal Ion Interaction : The compound's ability to chelate metal ions enhances its antimicrobial properties, particularly in copper-rich environments .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of new derivatives based on the quinoline scaffold. For instance:

- A study indicated that certain derivatives exhibited enhanced cytotoxicity against resistant cancer cell lines compared to standard treatments like doxorubicin .

- Another investigation highlighted the synergistic effect of metal ions with quinoline derivatives against Mycobacterium tuberculosis, suggesting a novel approach for treating infections .

Q & A

Q. What are the recommended synthetic routes for 4-hydroxyquinoline-3,8-dicarboxylic acid, and how can reaction conditions be optimized?

The synthesis of quinoline dicarboxylic acid derivatives often involves cyclization and functionalization steps. For example, PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors is a validated method to form the quinoline core . Optimization includes controlling reaction temperature (typically 100–120°C) and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for carboxylic protons (~12–14 ppm) and aromatic protons (6.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and resolve isomers .

- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H] at m/z 234 for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., HPLC retention times or NMR shifts) for structurally similar quinoline derivatives?

Contradictions arise due to subtle differences in substituent effects or solvent interactions. Strategies include:

- Cross-validation : Compare data with synthetic standards (e.g., methyl esters or acetylated derivatives) .

- Chemometric analysis : Use Principal Component Analysis (PCA) on HPLC retention times and NMR shifts to differentiate structural analogs .

- Advanced spectral techniques : 2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon connectivity .

Q. What molecular mechanisms underlie the antibacterial activity of this compound against Enterococcus faecalis?

In silico and in vitro studies reveal:

- Protein binding : The compound binds PrgX (quorum-sensing regulator) and PrgZ (surface adhesin) with affinities of −9.2 and −7.4 kcal/mol, respectively, disrupting bacterial communication .

- Key interactions : Hydrogen bonds with Asn63 (PrgX) and hydrophobic interactions with Thr65 (PrgZ) are critical .

- Validation : Minimum Inhibitory Concentration (MIC) assays (e.g., 32 µg/mL) and time-kill curves confirm bacteriostatic effects .

Q. How should experimental designs account for pH-dependent stability in studies involving this compound?

- Stability profiling : Conduct accelerated degradation studies (40–60°C, pH 1–13) monitored via HPLC. The compound degrades rapidly at pH >10 due to deprotonation of the hydroxyl group .

- Buffer selection : Use phosphate buffers (pH 6–8) to minimize hydrolysis during bioassays .

- Design of Experiments (DoE) : Apply factorial designs to test interactions between pH, temperature, and ionic strength .

Q. What strategies optimize the development of sensitive analytical methods for quantifying trace impurities in this compound?

- Derivatization : Enhance UV detectability by esterifying carboxylic groups with diazomethane .

- Ion-pair chromatography : Use tetrabutylammonium bromide (10 mM) in mobile phases to improve peak symmetry for polar impurities .

- Validation parameters : Assess linearity (R > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

Q. How can computational modeling predict the interaction of this compound with metal ions in catalytic applications?

- Docking simulations : Use AutoDock Vina to model chelation with transition metals (e.g., Cu, Fe) at the 3,8-dicarboxylate sites .

- DFT calculations : Calculate binding energies (ΔG) and electron density maps (e.g., B3LYP/6-31G*) to identify stable coordination geometries .

- Experimental validation : Compare predicted stability constants (log K) with potentiometric titration data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.